1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride

Description

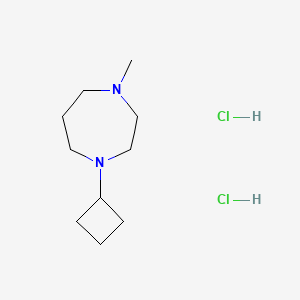

1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride is a bicyclic amine salt featuring a seven-membered diazepane ring substituted with a cyclobutyl group at position 1 and a methyl group at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for applications in pharmaceutical and chemical research.

Properties

IUPAC Name |

1-cyclobutyl-4-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-11-6-3-7-12(9-8-11)10-4-2-5-10;;/h10H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDLBMDKZARRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2CCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride can be achieved through various methods. One effective method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This enzymatic process allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess . Industrial production methods may involve the use of high-quality reference standards and optimized reaction conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-Cyclobutyl-[1,4]diazepanedihydrochloride:

Overview

1-Cyclobutyl-[1,4]diazepanedihydrochloride is a chemical compound belonging to the diazepane class, featuring a diazepane ring and a cyclobutyl group. It has garnered attention for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Cyclobutyl-[1,4]diazepanedihydrochloride typically involves the cyclization of precursors under controlled conditions, using specific catalysts and solvents to facilitate diazepane ring formation. Industrial production scales up laboratory synthesis, optimizing reaction conditions for consistent quality and yield, potentially involving purification and crystallization steps to obtain the final dihydrochloride form.

Scientific Research Applications

1-Cyclobutyl-[1,4]diazepanedihydrochloride is used in a variety of scientific research applications:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is investigated for potential biological activities and interactions with biomolecules.

- Medicine It is explored for its therapeutic potential in treating various medical conditions.

- Industry It is utilized in developing new materials and chemical processes.

Additional Information

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound shares core features with other diazepane and bicyclic amine derivatives but differs in substituents and ring systems. Below is a comparative analysis:

Table 1: Structural Comparison

Physicochemical Properties

Solubility and Stability

Dihydrochloride salts generally exhibit high water solubility due to ionic interactions. For example:

- 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride is supplied in high-purity forms (up to 99.999%), indicating stability under controlled conditions .

- Trientine dihydrochloride is used clinically, suggesting robust stability in physiological environments .

Table 2: Physicochemical Data

Key Observations :

- The sensitizing properties of S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride highlight the importance of substituents in toxicity profiles .

Biological Activity

1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride (CAS No. 2320923-14-4) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the diazepane class of compounds, characterized by a seven-membered ring containing two nitrogen atoms. The cyclobutyl and methyl substituents contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

- Histamine Receptor Modulation : This compound has been shown to act as a modulator of histamine H receptors, which are implicated in several neurological and psychiatric disorders such as depression, anxiety, and sleep disturbances .

- Inhibition of Enzymatic Pathways : Similar compounds have demonstrated inhibitory effects on enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH), which is critical in purine biosynthesis. This inhibition can lead to antimicrobial effects against pathogens like Mycobacterium tuberculosis .

Biological Activity and Therapeutic Applications

The biological activities associated with this compound include:

- Antimicrobial Activity : Research indicates that compounds structurally related to 1-cyclobutyl-4-methyl-1,4-diazepane exhibit activity against various bacterial strains, including those resistant to conventional antibiotics .

- CNS Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as epilepsy, anxiety disorders, and cognitive impairments .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria including M. tuberculosis |

| CNS Modulation | Affects neurotransmitter systems linked to anxiety, depression, and cognition |

| Enzyme Inhibition | Potentially inhibits IMPDH, affecting purine metabolism |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications:

- Antitubercular Activity : A study demonstrated that modifications on the diazepane structure can enhance the inhibitory activity against IMPDH in M. tuberculosis, indicating a promising avenue for developing new antitubercular agents .

- CNS Applications : In preclinical trials, compounds with similar structures have shown efficacy in models for anxiety and depression, suggesting that 1-cyclobutyl-4-methyl-1,4-diazepane may also possess beneficial effects in these areas .

- Mechanistic Insights : Research utilizing X-ray crystallography has elucidated the binding modes of related compounds to IMPDH, providing insights into how structural modifications can enhance or diminish biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.